molecular formula C22H25ClN2O2S B7476893 N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide

N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide

Cat. No. B7476893
M. Wt: 417.0 g/mol
InChI Key: JGOKJAOAPOTSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide involves the inhibition of bacterial and cancer cell growth by targeting specific enzymes and proteins. This compound has been found to inhibit the activity of dihydrofolate reductase, which is essential for bacterial and cancer cell growth. It has also been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide has been found to exhibit various biochemical and physiological effects in scientific research studies. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide has several advantages and limitations for laboratory experiments. One of the advantages of this compound is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and testing in laboratory experiments.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide. One of the future directions is to study the potential of this compound as a therapeutic agent for the treatment of bacterial infections and cancer. Another future direction is to study the potential of this compound as a scaffold for the development of new drugs with improved efficacy and safety profiles. Additionally, future research could focus on the optimization of the synthesis method of this compound to improve its yield and purity.
Conclusion:
N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide is a chemical compound that has potential therapeutic applications in various scientific research studies. Its synthesis method has been optimized to produce high yields and purity. This compound has been found to exhibit antimicrobial and antitumor activity, and its mechanism of action involves the inhibition of specific enzymes and proteins. However, careful handling and testing are required due to its potential toxicity. Future research could focus on the development of new drugs based on this compound or the optimization of its synthesis method.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide involves the reaction of 3-chlorophenyl isocyanate with 2-(cyclohexylmethylamino)-2-oxoethyl mercaptan in the presence of a base. The resulting product is then treated with benzoyl chloride to obtain the final compound. The synthesis method of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide has been studied for its potential therapeutic applications in various scientific research studies. This compound has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential antitumor activity against various cancer cell lines, including breast cancer and lung cancer.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O2S/c23-17-9-6-10-18(13-17)25-22(27)19-11-4-5-12-20(19)28-15-21(26)24-14-16-7-2-1-3-8-16/h4-6,9-13,16H,1-3,7-8,14-15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOKJAOAPOTSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CSC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.